Lipophilicity Modulation: 3,4-Difluoro vs. Non-Fluorinated and Mono-Fluoro Benzamide Analogs
The 3,4‑difluoro substitution provides a moderate increase in lipophilicity compared to the non‑fluorinated parent while avoiding the excessive clogP that can accompany 4‑CF₃ or 3,4‑dichloro substitution. This controlled lipophilicity is critical for maintaining Rule‑of‑Five compliance in PROTAC linkers [REFS‑1]. Although experimentally measured logD values for this specific compound are not publicly available, the calculated clogP (2.0‑2.3) positions it between the non‑fluorinated analog (clogP ≈1.5) and the 4‑trifluoromethyl analog (clogP ≈2.8), offering a balanced permeability profile that is preferred for oral bioavailability in lead optimization.
| Evidence Dimension | Lipophilicity (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 2.0‑2.3 (calculated, ChemAxon) |
| Comparator Or Baseline | Non‑fluorinated analog (clogP ≈1.5); 4‑CF₃ analog (clogP ≈2.8) |
| Quantified Difference | ΔclogP ≈ +0.5 to +0.8 vs non‑fluorinated; ΔclogP ≈ −0.5 to −0.8 vs 4‑CF₃ |
| Conditions | In silico prediction; experimental logD₇.₄ not reported. |
Why This Matters
A clogP in the 2‑3 range is often associated with favorable oral absorption and CNS permeability while minimizing CYP450‑mediated clearance; procurement decisions for PROTAC building blocks should favor scaffolds that maintain this window.
